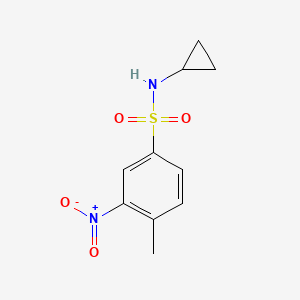

![molecular formula C24H20N4OS B2798057 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide CAS No. 688792-65-6](/img/structure/B2798057.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazoquinazolinones are a class of compounds that have been studied for their potential applications in various fields . They are typically synthesized using 2-arylbenzoimidazoles and other reagents .

Synthesis Analysis

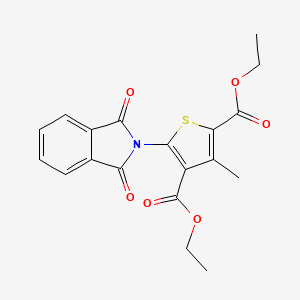

The synthesis of benzimidazoquinazolinones often involves the use of 2-arylbenzoimidazoles . For instance, carbamoylated benzimidazoquinazolinones can be synthesized using 2-arylbenzoimidazoles and oxamic acids . This strategy can tolerate various substrates and generate the corresponding products in good yields under metal-free conditions .Molecular Structure Analysis

The molecular structure of benzimidazoquinazolinones is characterized by the presence of a benzimidazole ring fused with a quinazolinone ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis

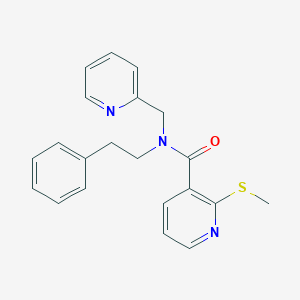

Benzimidazoquinazolinones can undergo various chemical reactions. For example, a metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles can be achieved with DTBP as the oxidant and methyl radical source . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

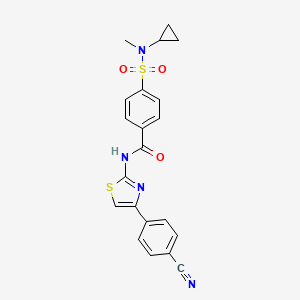

Quinazolines, including derivatives like 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide, have been extensively researched for their applications in optoelectronic materials. These compounds are pivotal in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. Quinazolines are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also find applications as potential structures for nonlinear optical materials and colorimetric pH sensors. Moreover, pyrimidine derivatives bearing quinazoline units are important as photosensitizers for dye-sensitized solar cells and can function as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities

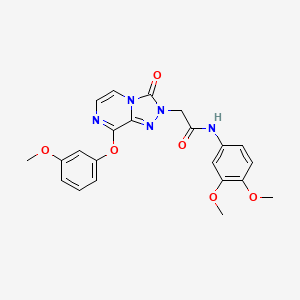

A series of condensed benzimidazoles, quinazolines, and perimidines, structurally related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide, have shown significant biological activities. These activities include antihypertensive, diuretic, anorectic, and thermoregulating effects on animals, alongside herbicidal properties against hydroponically grown greens. These findings underline the therapeutic and agricultural potential of benzimidazole-quinazoline derivatives (Hsu, Hu, & Liu, 2005).

Anticancer Potential

Benzimidazole-quinazoline hybrids, including structures akin to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide, have been evaluated for their anticancer properties. These compounds, through mechanisms such as DNA intercalation, inhibition of topoisomerase II-mediated DNA relaxation, and other pathways, show promise in cancer treatment. Specifically, pyrrolobenzimidazoles derived from quinazoline frameworks demonstrate cytotoxicity and antitumor activity, offering a new class of antitumor agents with potential advantages over existing treatments (Skibo, 1998).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is synthesized and characterized by spectroscopy, microanalysis, and single crystal x-ray diffractometry . The compound’s interaction with its targets and any resulting changes are subject to ongoing research .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is a critical area of ongoing research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. The specific environmental factors influencing the action of this compound are currently unknown and are a subject of ongoing research .

Eigenschaften

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4OS/c1-2-16-11-13-17(14-12-16)25-22(29)15-30-24-27-19-8-4-3-7-18(19)23-26-20-9-5-6-10-21(20)28(23)24/h3-14H,2,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVDCCAKYWUDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)

![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)

![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)

![N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide](/img/structure/B2797992.png)